

Application Notes and Protocols for Immunoassays in Ochratoxin C Quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ochratoxin C*

Cat. No.: *B1677092*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the quantification of **Ochratoxin C** (OTC), a mycotoxin of concern for food safety and health. The following sections detail various immunoassay techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization Immunoassay (FPIA), and Electrochemical Immunosensors.

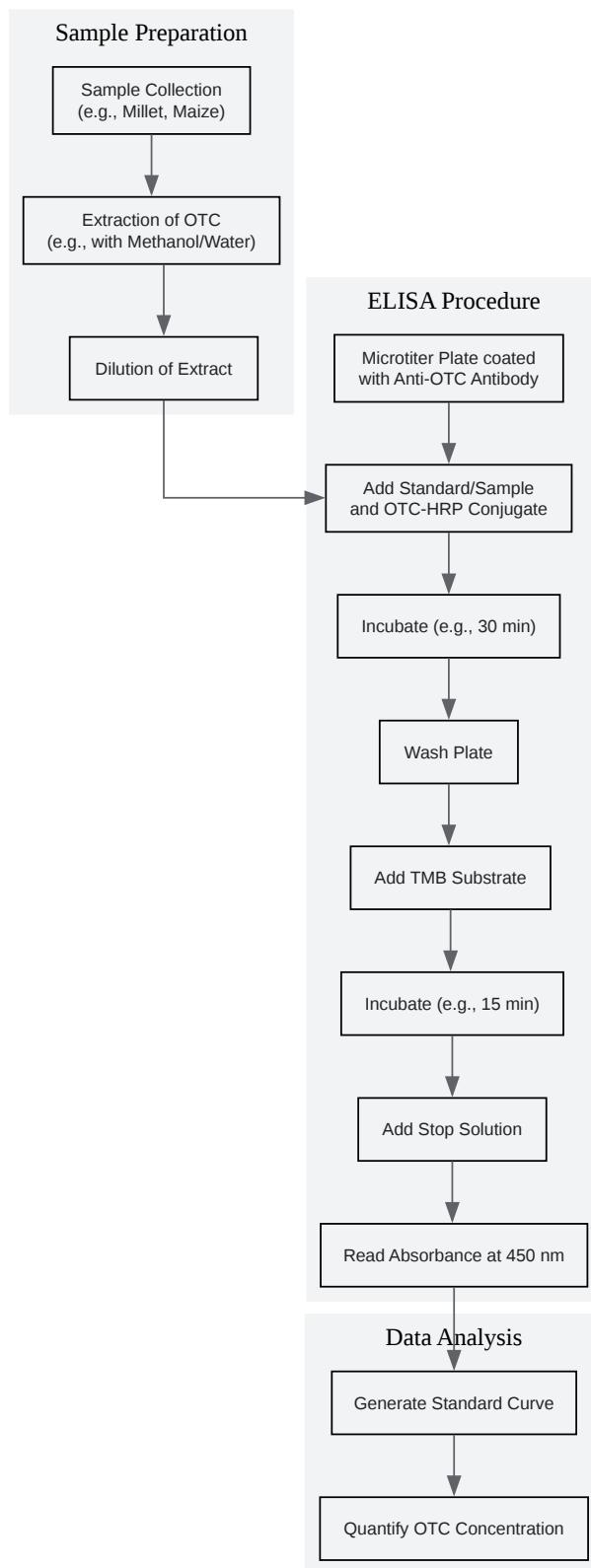
Introduction to Immunoassays for Ochratoxin C

Immunoassays are widely utilized for the detection and quantification of mycotoxins like **Ochratoxin C** due to their high sensitivity, specificity, and adaptability to various sample matrices. These assays are based on the specific binding interaction between an antibody and the target antigen (**Ochratoxin C**). The primary formats discussed here are competitive assays, where OTC in the sample competes with a labeled OTC derivative for a limited number of antibody binding sites.

Comparative Quantitative Data

The following table summarizes the performance of different immunoassay platforms for the quantification of Ochratoxins.

Immunoassay Type	Analyte	Detection Limit (LOD)	Linear Range	Sample Matrix	Reference
ELISA	OTA, OTB, OTC	0.001 ng/mL (for OTC)	Not Specified	Millet and Maize	[1]
OTA, OTB	0.03 ng/mL	0.06 - 0.6 ng/mL	Food and Agricultural Products		[2]
Total Ochratoxins (A/B/C)	<0.03 ng/mL	Not Specified	Grains, Coffee, Wine, Beer, Pet Food		
Fluorescence Polarization Immunoassay (FPIA)	OTA	3 ng/mL	5 - 200 ng/mL	Barley	[3]
OTA	0.02 ng/mL	0.03 - 0.78 ng/mL	Rice		[4] [5]
OTA	0.7 ng/mL	Not Specified	Red Wine		[6]
Electrochemical Immunosensor	OTA	0.15 ng/mL	0.5 - 100 ng/mL	Coffee Beans	[7]
OTA	10 pg/kg	2 - 10 ng/mL	Not Specified		[7]
OTA	3.18 ppb	Not Specified	Grain Corn		[8]


Experimental Protocols and Methodologies

Competitive Enzyme-Linked Immunosorbent Assay (cELISA) for Ochratoxin C

This protocol describes a direct competitive ELISA for the quantification of OTC in food samples.

Principle: The assay is based on the competition between free OTC in the sample and an OTC-enzyme conjugate for binding to a limited number of anti-OTC antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of OTC in the sample.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for competitive ELISA of **Ochratoxin C**.

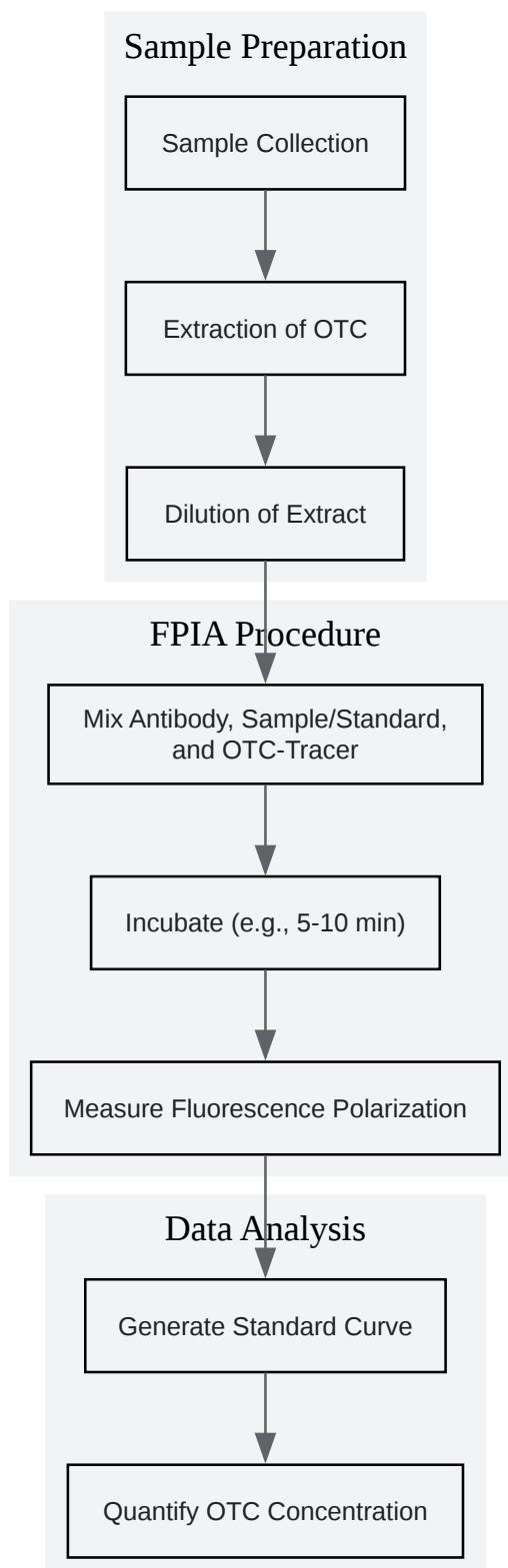
Materials:

- Anti-**Ochratoxin C** antibody-coated 96-well microtiter plate
- **Ochratoxin C** standards
- **Ochratoxin C**-Horseradish Peroxidase (HRP) conjugate
- Sample extraction solution (e.g., 70% methanol in water)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
- Stop solution (e.g., 2 M H₂SO₄)
- Microplate reader

Protocol:

- Sample Preparation:
 - Homogenize the solid sample.
 - Extract **Ochratoxin C** by shaking a known amount of the sample with the extraction solution for a specified time (e.g., 30 minutes).
 - Centrifuge the mixture and collect the supernatant.
 - Dilute the supernatant with a suitable buffer to minimize matrix effects.
- Assay Procedure:
 - Allow all reagents to reach room temperature.
 - Add 50 µL of standard or diluted sample to the antibody-coated wells.
 - Add 50 µL of OTC-HRP conjugate to each well.

- Incubate the plate for 30-60 minutes at room temperature.
- Wash the plate 3-5 times with wash buffer.
- Add 100 μ L of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
- Stop the reaction by adding 50 μ L of stop solution.
- Read the absorbance at 450 nm within 10 minutes of adding the stop solution.


- Data Analysis:
 - Construct a standard curve by plotting the absorbance values against the concentration of the OTC standards.
 - Determine the concentration of OTC in the samples by interpolating their absorbance values from the standard curve.

Fluorescence Polarization Immunoassay (FPIA) for Ochratoxin C

This protocol outlines a homogeneous competitive immunoassay for the rapid quantification of OTC.

Principle: The assay measures the change in fluorescence polarization of an OTC-fluorophore conjugate (tracer). Free OTC in the sample competes with the tracer for binding to a specific antibody. When the tracer is bound to the larger antibody molecule, its rotation is slowed, resulting in a high fluorescence polarization. Conversely, the unbound tracer rotates more freely, leading to low fluorescence polarization. The degree of polarization is inversely proportional to the OTC concentration in the sample.^[9]

Experimental Workflow:

[Click to download full resolution via product page](#)

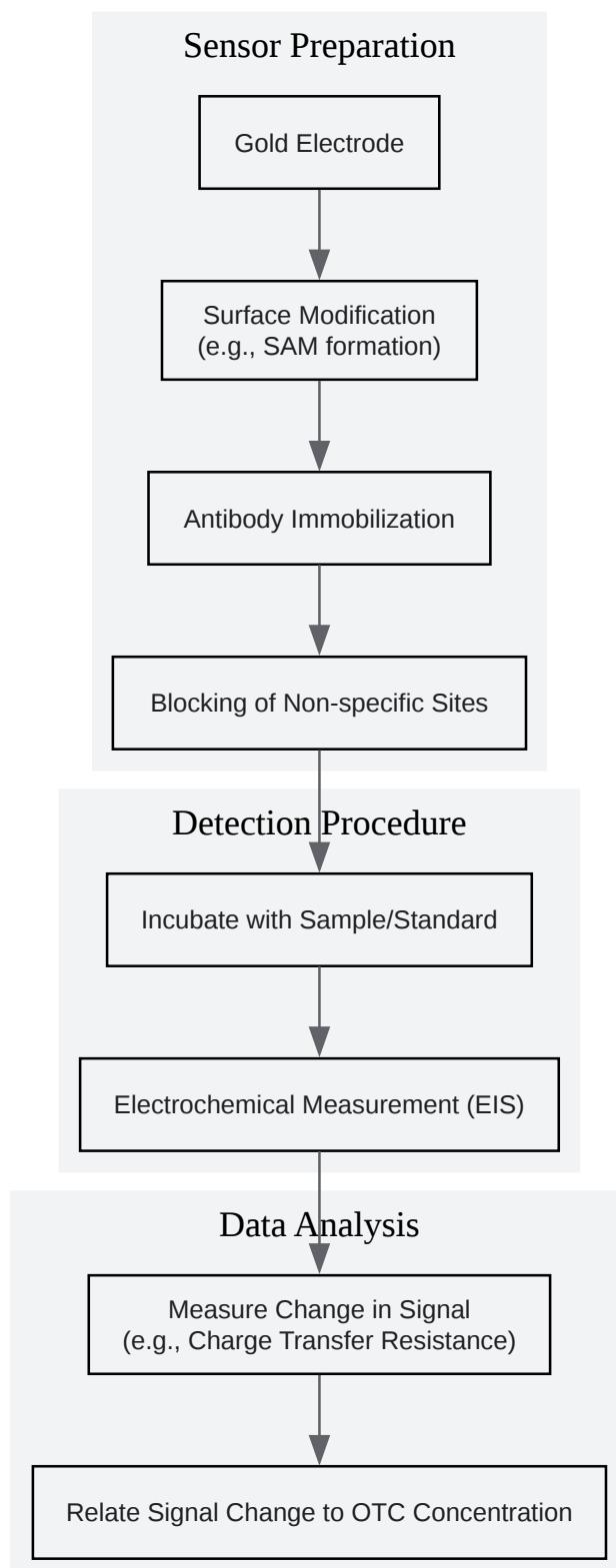
Caption: Workflow for Fluorescence Polarization Immunoassay of **Ochratoxin C**.

Materials:

- Anti-Ochratoxin C antibody
- Ochratoxin C standards
- Ochratoxin C-fluorescein tracer
- Assay buffer
- Fluorescence polarization analyzer

Protocol:

- Sample Preparation:
 - Follow a similar extraction and dilution procedure as described for ELISA to obtain a clear sample extract.
- Assay Procedure:
 - In a suitable cuvette or microplate well, add the assay buffer.
 - Add a defined volume of the anti-OTC antibody solution.
 - Add the OTC standard or the diluted sample extract.
 - Finally, add the OTC-fluorescein tracer.
 - Mix and incubate for a short period (e.g., 5-10 minutes) at room temperature to reach equilibrium.
 - Measure the fluorescence polarization using a dedicated instrument.
- Data Analysis:
 - Generate a standard curve by plotting the fluorescence polarization values against the known concentrations of the OTC standards.


- Determine the OTC concentration in the samples from the standard curve.

Electrochemical Immunosensor for Ochratoxin C

This section describes a label-free electrochemical immunosensor for the sensitive detection of OTC.

Principle: This method relies on the change in electrochemical properties of a sensor surface upon the binding of OTC to immobilized anti-OTC antibodies. Techniques like Electrochemical Impedance Spectroscopy (EIS) are often used. The binding of OTC to the antibody on the electrode surface alters the electron transfer resistance, which can be measured and correlated to the OTC concentration.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Electrochemical Immunosensor for **Ochratoxin C**.

Materials:

- Screen-printed gold electrodes or other suitable electrode systems
- Anti-**Ochratoxin C** antibody
- **Ochratoxin C** standards
- Reagents for electrode modification (e.g., self-assembled monolayer forming agents like thiols)
- Blocking agent (e.g., bovine serum albumin)
- Electrochemical workstation (potentiostat/galvanostat with impedance analysis capability)

Protocol:

- Sensor Preparation:
 - Clean the electrode surface thoroughly.
 - Modify the electrode surface to facilitate antibody immobilization (e.g., by forming a self-assembled monolayer).
 - Immobilize the anti-OTC antibody onto the modified surface.
 - Block any remaining active sites on the surface to prevent non-specific binding.
- Detection:
 - Apply a small volume of the OTC standard or sample extract onto the sensor surface.
 - Incubate for a specific time to allow for the antibody-antigen binding reaction.
 - Perform the electrochemical measurement (e.g., record the impedance spectrum).
- Data Analysis:

- Analyze the change in the electrochemical signal (e.g., the change in charge transfer resistance) before and after the sample incubation.
- Correlate the signal change to the concentration of OTC in the sample using a calibration curve generated with standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of ELISA and Lateral Flow Immunoassays for Ochratoxins (OTA and OTB) Detection Based on Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of an Ultrasensitive and Rapid Fluorescence Polarization Immunoassay for Ochratoxin A in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Ultrasensitive and Rapid Fluorescence Polarization Immunoassay for Ochratoxin A in Rice [agris.fao.org]
- 6. Recent Advances for the Detection of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.ifsc.usp.br [www2.ifsc.usp.br]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Immunoassays in Ochratoxin C Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677092#immunoassays-for-ochratoxin-c-quantification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com